molecular formula C7H4BrFN2O3S B15051748 3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B15051748
M. Wt: 295.09 g/mol
InChI Key: RISFRMPVXBZVHH-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to the benzothiadiazine ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The bromine, fluorine, and hydroxyl groups are introduced through various substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be achieved using fluorinating agents such as Selectfluor. Hydroxylation can be performed using hydroxylating agents like hydrogen peroxide or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine and fluorine positions, using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Sodium azide, potassium cyanide, organometallic reagents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while nucleophilic substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular processes and molecular targets.

    Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of 3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
  • 3-Bromo-7-methyl-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
  • 3-Bromo-7-ethyl-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Uniqueness

3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound particularly interesting for drug discovery and development efforts.

Properties

Molecular Formula

C7H4BrFN2O3S

Molecular Weight

295.09 g/mol

IUPAC Name

3-bromo-7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-5-ol

InChI

InChI=1S/C7H4BrFN2O3S/c8-7-10-6-4(12)1-3(9)2-5(6)15(13,14)11-7/h1-2,12H,(H,10,11)

InChI Key

RISFRMPVXBZVHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1O)NC(=NS2(=O)=O)Br)F

Origin of Product

United States

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